molecular formula C11H6BrF3N2 B8632543 5-Bromo-2-(4-trifluoromethylphenyl)pyrimidine

5-Bromo-2-(4-trifluoromethylphenyl)pyrimidine

Cat. No.: B8632543
M. Wt: 303.08 g/mol
InChI Key: ZLRAHJFXQBBHBL-UHFFFAOYSA-N
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Description

5-Bromo-2-(4-trifluoromethylphenyl)pyrimidine is a useful research compound. Its molecular formula is C11H6BrF3N2 and its molecular weight is 303.08 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H6BrF3N2

Molecular Weight

303.08 g/mol

IUPAC Name

5-bromo-2-[4-(trifluoromethyl)phenyl]pyrimidine

InChI

InChI=1S/C11H6BrF3N2/c12-9-5-16-10(17-6-9)7-1-3-8(4-2-7)11(13,14)15/h1-6H

InChI Key

ZLRAHJFXQBBHBL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(C=N2)Br)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

--Quantities: 5-bromo-2-iodopyrimidine 2 (2.64 g, 9.26 mmol), 4-(trifluoromethyl)phenylboronic acid 9 (2.29 g, 12.0 mmol), tetrakis(triphenylphosphine)palladium (53 mg, 0.046 mmol), DME (50 ml), 2M aqueous sodium carbonate (50 ml). The experimental procedure was as described for compound 4 to yield the trifluoromethylphenylpyrimidine 10 (1.58 g, 56%) (from MeOH), m.p. 167° C.; νmax /cm-1 (KBr) 1530, 1420, 1320s, 1165, 1120, 1070 and 1010; δ 7.74 (2H, d, J 8, 3'- and 5'-H), 8.52 (2H, d, J 8, 2'- and 6'-H) and 8.86 (2H, s, 4- and 6-H); m/z 304 (M+), 302 (M+),196 and 171.
Quantity
2.64 g
Type
reactant
Reaction Step One
Quantity
2.29 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
compound 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
53 mg
Type
catalyst
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Six

Synthesis routes and methods II

Procedure details

5-bromo-2-iodopyrimidine (250 mg), 4-trifluoromethylphenylboronic acid (167 mg), bis(triphenylphosphine)palladium(II) chloride (22 mg) and Na2CO3 (2.1 ml, 1M in H2O) in argon saturated acetonitrile (2.1 ml) was heated under microwave conditions (150° C., 10 minutes). The conversion was monitored and analyzed by HPLC. The crude reaction mixture was concentrated to dryness, then diluted with CH2Cl2, washed with water (3×10 ml), dried over Na2SO4, concentrated under vacuum and purified by chromatography column using CH2Cl2-hexane 1:10 as eluent to give 160 mg of the desired product as a white solid.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
167 mg
Type
reactant
Reaction Step One
Quantity
2.1 mL
Type
reactant
Reaction Step One
Quantity
22 mg
Type
catalyst
Reaction Step One

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